Chlorine Substitution Effect on LogP
The 4-chloro substituent on the pyrazole ring of the target compound lowers the computed octanol–water partition coefficient (LogP) to 0.6449 compared with 1.1 for the direct dechlorinated analog 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1251245-84-7) . The ΔLogP of –0.4551 indicates that the chlorine atom increases overall polarity, which is expected to enhance aqueous solubility relative to the des-chloro congener .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.6449 (TPSA = 72.94 Ų; H_Acceptors = 4; H_Donors = 2; Rotatable_Bonds = 4) |
| Comparator Or Baseline | 3-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1251245-84-7): LogP = 1.1 (H_Acceptors = 3; H_Donors = 2; Rotatable_Bonds = 3) |
| Quantified Difference | ΔLogP = –0.4551 (target more polar); ΔH_Acceptors = +1; ΔRotatable_Bonds = +1 |
| Conditions | In silico computed values sourced from supplier databases (Leyan and ChemExper/Otava); calculated using standard cheminformatics algorithms |
Why This Matters
The reduced LogP of the target compound predicts superior aqueous solubility and distinct chromatographic retention behavior compared to the dechlorinated analog, which is critical for assay buffer compatibility, HPLC method development, and in vivo formulation feasibility.
